
2-(2-Ethyl-4-fluorophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethyl-4-fluorophenyl)acetic acid is a chemical compound that belongs to the class of acetic acid derivatives. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields. This compound is characterized by the presence of an ethyl group and a fluorine atom attached to a phenyl ring, which is further connected to an acetic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-4-fluorophenyl)acetic acid typically involves the introduction of the ethyl and fluorine substituents onto a phenyl ring, followed by the attachment of the acetic acid group. One common method involves the Friedel-Crafts alkylation of a fluorobenzene derivative with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by the carboxylation of the resulting ethylfluorobenzene using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactions and the use of advanced catalysts to improve yield and reduce reaction times. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Ethyl-4-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylacetic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethyl-4-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorophenylacetic acid: Similar structure but lacks the ethyl group.
2-(4-Fluorophenyl)acetic acid: Similar structure but with the fluorine atom in a different position.
2-(2-Ethylphenyl)acetic acid: Similar structure but lacks the fluorine atom.
Uniqueness
2-(2-Ethyl-4-fluorophenyl)acetic acid is unique due to the presence of both the ethyl and fluorine substituents on the phenyl ring. This combination of functional groups can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C10H11FO2 |
|---|---|
Peso molecular |
182.19 g/mol |
Nombre IUPAC |
2-(2-ethyl-4-fluorophenyl)acetic acid |
InChI |
InChI=1S/C10H11FO2/c1-2-7-5-9(11)4-3-8(7)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13) |
Clave InChI |
IAXBQJDRJSOYAS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)F)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


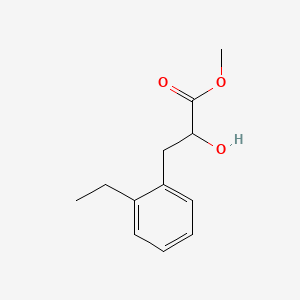
![(2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine](/img/structure/B15315656.png)
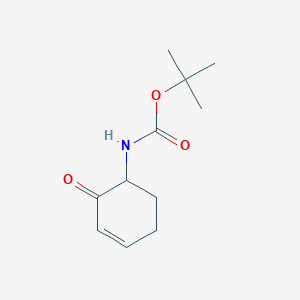

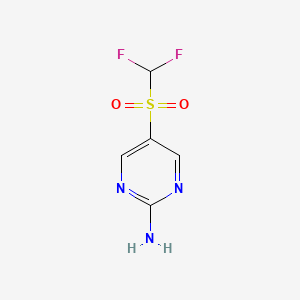
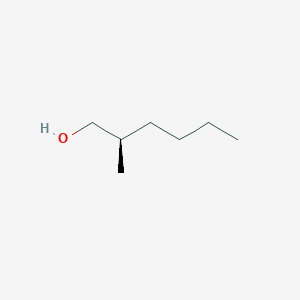
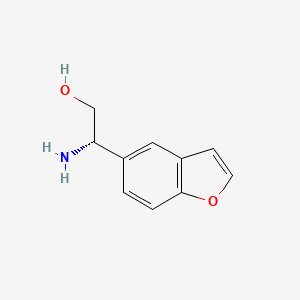


![1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine dihydrochloride](/img/structure/B15315704.png)
![6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylicacidhydrochloride](/img/structure/B15315705.png)
![1-(2-Aminoethyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B15315709.png)

![Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15315715.png)
